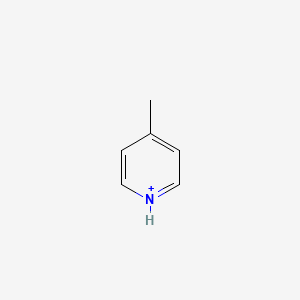

4-Methylpyridin-1-ium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylpyridin-1-ium, a quaternary ammonium compound derived from pyridine, features a methyl group at the 4-position of the pyridinium ring. Its structure (C₆H₈N⁺) and charge localization make it highly reactive, particularly in alkylation and condensation reactions. This compound is widely utilized in medicinal chemistry, materials science, and analytical chemistry due to its ability to form stable derivatives and participate in supramolecular interactions . For instance, derivatives of this compound have been employed as DNA-staining agents in bioimaging and as precursors for hybrid halobismuthate materials .

Preparation Methods

Alkylation of 4-Methylpyridine with Methyl Halides

The most widely documented method for synthesizing 4-methylpyridin-1-ium involves the direct alkylation of 4-methylpyridine using methyl iodide. This exothermic reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the methyl carbon of the alkyl halide.

Methyl Iodide in Methanol

In a representative procedure, 4-methylpyridine (9.52 mmol) and methanol (10 mL) are combined in a nitrogen-purged flask. Methyl iodide (23.80 mmol) is added dropwise, and the mixture is refluxed at 75°C overnight . Post-reaction, excess reagents are removed via vacuum evaporation, yielding a yellow solid. Recrystallization in hot methanol provides this compound iodide in 92% yield .

Characterization Data

-

1H NMR (Methanol-d4): δ 8.83 (d, 2H), 8.04 (d, J = 6.2 Hz, 2H), 4.83 (s, 2H), 4.40 (s, 3H) .

-

13C NMR (Methanol-d4): δ 164.11–161.70 (m), 144.66, 124.13, 61.38, 48.18 .

Phenacyl Bromides in Dry Acetone

A patent describes the use of substituted phenacyl bromides to synthesize 1-(2-(substituted phenyl)-2-oxoethyl)-4-methylpyridin-1-ium bromides. Stirring 4-methylpyridine (1 mmol) with phenacyl bromide (1 mmol) in dry acetone for 5 hours yields crystalline products after filtration .

Example Compound (3a)

-

1H NMR (DMSO): δ 8.93 (d, J=6.2 Hz, 2H), 8.10 (dd, J=21.6, 7.0 Hz, 4H), 7.79 (t, J=7.5 Hz, 1H), 7.67 (t, J=7.6 Hz, 2H), 6.56 (s, 2H), 2.68 (s, 3H) .

-

HRMS: [M-Br]+ calculated for C14H14NO+ 212.1070; found 212.1083 .

Acid-Base Reaction with Carboxylic Acids

An alternative route involves protonating 4-methylpyridine using carboxylic acids. This method avoids alkylating agents and instead relies on Brønsted acid-base interactions.

Reaction with 3-Nitrophthalic Acid

Mixing 4-methylpyridine (4.90 g) and 3-nitrophthalic acid (5.28 g) in water at 35°C for 20 days yields 4-methylpyridinium 2-carboxy-6-nitrobenzoate . The anion is deprotonated at the carboxylic group adjacent to the nitro substituent, forming a 1:1 salt.

Crystallographic Data

Post-Polymerization Quaternization of Poly(4-vinylpyridine)

While primarily applied to polymers, the quaternization of poly(4-vinylpyridine) (PVP) with methyl iodide offers insights into reaction kinetics and solvent effects.

Quaternization in Methanol/Ethanol

PVP dissolved in methanol or ethanol reacts with methyl iodide under controlled conditions. The degree of quaternization (DQ) depends on the molar excess of CH3I and reaction time .

Key Findings

-

FTIR: Absorption at 1598 cm⁻¹ (C=C/C–N stretches) decreases as DQ increases .

-

1H NMR: Methyl groups appear at 4.2 ppm; pyridinium aromatic protons resonate at 7.7–8.5 ppm .

-

DQ Calculation: Using Equation (1), DQ values range from 70% to 100% .

Anion Exchange for Counterion Modification

The iodide counterion in this compound salts can be replaced via metathesis reactions to enhance solubility or stability.

Silver Perchlorate in Acetonitrile

Treating this compound iodide (3.19 mmol) with AgClO4 in acetonitrile under nitrogen precipitates AgI. Filtering and recrystallizing the filtrate in hot ethanol yields the perchlorate salt .

Advantages

-

Avoids harsh conditions required for direct alkylation with perchlorate salts.

-

Provides high-purity products suitable for electrochemical applications .

Comparative Analysis of Synthetic Methods

Key Observations

-

Alkylation Efficiency: Methyl iodide provides higher yields than bulkier phenacyl bromides .

-

Solvent Impact: Methanol enhances reaction rates compared to acetone due to better solubility of intermediates .

-

Counterion Flexibility: Anion exchange permits tuning physicochemical properties without altering the cation .

Challenges and Optimization Strategies

Byproduct Formation

Silver iodide precipitation during anion exchange requires meticulous filtration to avoid contamination .

Moisture Sensitivity

Quaternary ammonium salts are hygroscopic; storage under nitrogen or in desiccators is critical .

Scale-Up Limitations

Large-scale reactions with methyl iodide necessitate controlled dosing to manage exothermicity .

Chemical Reactions Analysis

4-Methylpyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

Oxidation: this compound can be oxidized to form 4-pyridinecarboxylic acid.

Reduction: It can be reduced to form 4-methylpyridine.

Substitution: This compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include methylammonium sulfite in aqueous methylamine for substitution reactions . Major products formed from these reactions include 4-phenylpyridine and other substituted pyridines.

Scientific Research Applications

4-Methylpyridin-1-ium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylpyridin-1-ium involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, leading to the formation of various derivatives . The compound’s effects are mediated through its ability to undergo ring transformations and interact with nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Compounds

Structural and Electronic Properties

The substituent at the 4-position significantly influences the electronic and steric properties of pyridinium derivatives:

| Compound | Substituent | Key Structural Features |

|---|---|---|

| 4-Methylpyridin-1-ium | -CH₃ | Electron-donating methyl group enhances charge delocalization; planar pyridinium ring. |

| 4-Cyano-1-methylpyridinium | -CN | Electron-withdrawing cyano group reduces electron density, stabilizing cation charge. |

| 1-Methylpyridinium iodide | None (parent ion) | Lacks substituents; exhibits weaker intermolecular interactions compared to derivatives. |

- Crystal Packing: In 4-cyano-1-methylpyridinium iodide, cations form inversion-related dimers via C–H⋯N hydrogen bonds, creating layered structures. In contrast, this compound derivatives, such as [4-Pi2C2]²⁺ in hybrid halobismuthates, exhibit Br/I substitution-dependent lattice parameter deviations due to steric effects of the methyl group .

Analytical Performance

Derivatives of this compound exhibit enhanced sensitivity in mass spectrometry applications:

| Compound | Lower Limit of Quantification (LLOQ) |

|---|---|

| [1-(4-Bromobutyl)-4-methylpyridin-1-ium]²-OT | 2 nM (human serum) |

| OT (unmodified) | 86 nM (human serum) |

| Iodoacetamide-modified OT | 12 pM |

The 43-fold improvement in LLOQ for this compound derivatives highlights their utility in high-sensitivity peptide detection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Methylpyridin-1-ium derivatives, and how should purity be validated?

- Methodological Answer : A common synthesis involves reacting pyridine derivatives (e.g., 4-aminopyridine) with alkyl halides like methyl iodide in methanol under reflux (50°C for 2 hours). Purification via recrystallization or column chromatography is advised. Validate purity using 1H NMR (to confirm quaternization of the pyridine nitrogen) and elemental analysis. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is preferred .

Q. How can the crystal structure of this compound salts be determined with high accuracy?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. Key steps include:

- Collecting high-resolution data (e.g., at 100 K to minimize thermal motion).

- Using anisotropic displacement parameters for non-H atoms.

- Validating the model with R-factor convergence (e.g., R1<0.05).

Cross-check with ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

- Methodological Answer : Prioritize:

- NMR : 1H and 13C NMR to confirm substitution patterns and charge distribution.

- IR Spectroscopy : Identify characteristic C-N+ stretching vibrations (~1600–1650 cm−1).

- Mass Spectrometry : ESI-MS in positive-ion mode to detect the cationic species.

- UV-Vis : For π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can quantum mechanical calculations (e.g., DFT) predict the electronic properties of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to:

- Calculate charge distribution (e.g., Natural Bond Orbital analysis).

- Simulate UV-Vis spectra via time-dependent DFT (TD-DFT).

- Compare experimental and theoretical bond lengths (e.g., C-N+ in SCXRD vs. DFT) to validate models .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound salts?

- Methodological Answer :

- Scenario : Discrepancies in bond lengths (e.g., NMR suggests delocalization, SCXRD shows localized charges).

- Resolution :

Re-examine experimental conditions (e.g., solvent effects in NMR vs. solid-state SCXRD).

Perform Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data.

Use SHELXL ’s TWIN/BASF commands to check for twinning or disorder .

Q. What strategies optimize the use of this compound in supramolecular chemistry applications?

- Methodological Answer : Leverage its cationic nature for:

- Host-Guest Systems : Design crown ether analogs with pyridinium cores to bind anions (e.g., nitrate).

- Co-crystallization : Combine with sulfonate anions to study charge-assisted hydrogen bonds via SCXRD.

- Dynamic Covalent Chemistry : Use reversible quaternization for stimuli-responsive materials .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

- Document all synthetic steps (solvents, temperatures, stoichiometry) in the main text.

- Provide raw spectral data (NMR, IR) in supplementary information.

- For SCXRD, deposit CIF files in public databases (e.g., CCDC) with full refinement parameters .

Q. Data Presentation and Validation

Q. What are best practices for reporting crystallographic data of this compound compounds?

- Methodological Answer :

- Include CIF files with complete refinement details (R-factors, Flack parameter, H-atom treatment).

- Use WinGX to generate ORTEP diagrams and validate geometry (e.g., bond angles, torsion angles).

- Cross-reference with PLATON for symmetry checks and validation of space group assignments .

Q. How should researchers address low reproducibility in synthetic yields of this compound salts?

- Methodological Answer :

- Troubleshooting Steps :

Verify alkyl halide purity (e.g., methyl iodide degrades over time).

Optimize solvent polarity (e.g., switch from methanol to acetonitrile for faster kinetics).

Monitor reaction progress via 1H NMR (disappearance of pyridine protons at ~8.5 ppm).

Properties

Molecular Formula |

C6H8N+ |

|---|---|

Molecular Weight |

94.13 g/mol |

IUPAC Name |

4-methylpyridin-1-ium |

InChI |

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1 |

InChI Key |

FKNQCJSGGFJEIZ-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC=[NH+]C=C1 |

Synonyms |

4-methylpyridine 4-methylpyridinium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.